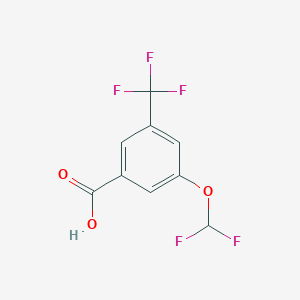
3-(Difluoromethoxy)-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C9H5F5O3. This compound is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzoic acid core. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including high stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. . The final step usually involves the carboxylation of the aromatic ring to form the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Continuous flow nitration, for example, has been used for similar compounds to achieve efficient and scalable production . These methods often employ advanced reactors and optimized reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Difluoromethoxy)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorinated biomolecules, which can have enhanced biological activity and stability.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.
Mechanism of Action
The mechanism by which 3-(Difluoromethoxy)-5-(trifluoromethyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the difluoromethoxy group.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom instead of a difluoromethoxy group.
1,3-Bis(trifluoromethyl)benzene: Lacks the carboxylic acid group but has two trifluoromethyl groups.
Uniqueness
3-(Difluoromethoxy)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in applications requiring high stability and specific reactivity patterns.
Properties
Molecular Formula |
C9H5F5O3 |
|---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
3-(difluoromethoxy)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5F5O3/c10-8(11)17-6-2-4(7(15)16)1-5(3-6)9(12,13)14/h1-3,8H,(H,15,16) |
InChI Key |
VRZPPDGWPPJUMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


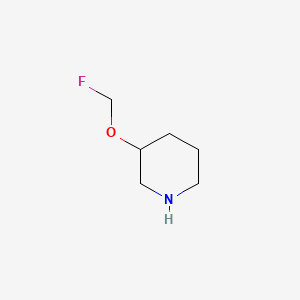
![2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13561958.png)
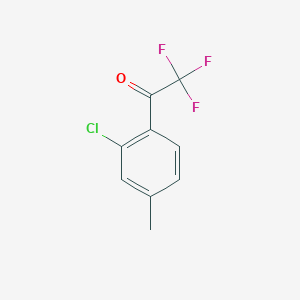
![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13561962.png)
![2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13561971.png)
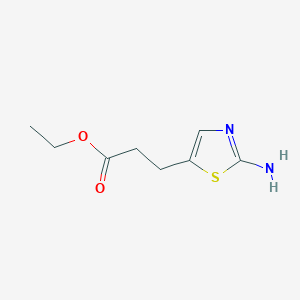

![tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13561985.png)
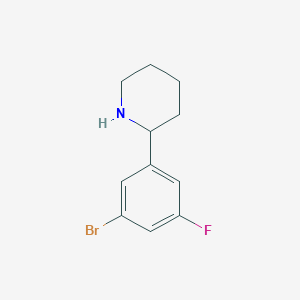
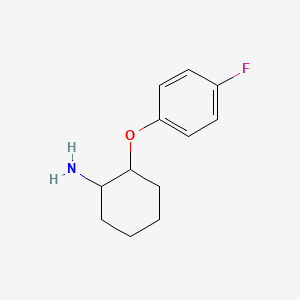

![2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13561996.png)
![Methyl3-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13561998.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13562010.png)
